molecular formula C14H11ClN4 B11852638 N4-(4-Chlorophenyl)quinazoline-4,6-diamine

N4-(4-Chlorophenyl)quinazoline-4,6-diamine

货号: B11852638
分子量: 270.72 g/mol
InChI 键: XCBLDBOTNKWYNA-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Historical Context and Evolution of Quinazoline-Based Chemical Entities

The journey of quinazoline (B50416) chemistry began in 1869 with the synthesis of the first derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, by Griess. However, it was not until the mid-20th century that the medicinal potential of this scaffold started to be significantly explored. A pivotal moment was the discovery of the sedative-hypnotic properties of methaqualone in the 1950s, which spurred a wave of research into the pharmacological applications of quinazoline derivatives.

Over the decades, the evolution of synthetic methodologies has allowed for extensive structural modifications of the quinazoline core. This has led to the development of numerous compounds with a broad spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. Many of these compounds have successfully transitioned into clinical use, solidifying the quinazoline scaffold as a "privileged structure" in drug discovery.

The Quinazoline-4,6-Diamine Core as a Prominent Pharmacophore in Drug Discovery

Within the diverse landscape of quinazoline derivatives, the quinazoline-4,6-diamine core has emerged as a particularly important pharmacophore. A pharmacophore is the essential three-dimensional arrangement of atoms or functional groups of a molecule that is responsible for its biological activity. The specific arrangement of the amino groups at the 4 and 6 positions of the quinazoline ring system has been shown to be crucial for interaction with various biological targets.

This core structure is a key feature in a number of potent and selective inhibitors of various protein kinases, which are enzymes that play a critical role in cellular signaling pathways. nih.gov Dysregulation of these pathways is a hallmark of many diseases, particularly cancer. The 4-amino group often acts as a key hydrogen bond donor, interacting with the hinge region of the ATP-binding pocket of kinases, while the 6-amino group can be modified to enhance potency, selectivity, and pharmacokinetic properties. nih.gov

Overview of N4-(4-Chlorophenyl)quinazoline-4,6-diamine within the Broader Quinazoline Research Landscape

This compound represents a specific iteration of the quinazoline-4,6-diamine pharmacophore. The key structural features of this compound are the quinazoline-4,6-diamine core, with a 4-chlorophenyl group attached to the amino group at the 4-position. This substitution pattern has been explored in various research endeavors aimed at developing novel therapeutic agents.

While a comprehensive body of literature dedicated solely to this exact molecule is not extensive, its synthesis and biological activities are often reported within broader studies on libraries of quinazoline derivatives. These studies suggest its potential as an antifungal agent and as a kinase inhibitor. smolecule.com Furthermore, the N4-phenylquinazoline-4,6-diamine scaffold, of which this compound is a representative example, has been identified as a tunable fluorescent scaffold, indicating potential applications in the development of fluorescent probes for biological imaging.

The following table provides a summary of the key structural features of this compound:

FeatureDescription
Core Scaffold Quinazoline
Key Functional Groups Diamine (at positions 4 and 6)
Substitution at N4 4-Chlorophenyl group

Structure

3D Structure

Interactive Chemical Structure Model





属性

分子式

C14H11ClN4

分子量

270.72 g/mol

IUPAC 名称

4-N-(4-chlorophenyl)quinazoline-4,6-diamine

InChI

InChI=1S/C14H11ClN4/c15-9-1-4-11(5-2-9)19-14-12-7-10(16)3-6-13(12)17-8-18-14/h1-8H,16H2,(H,17,18,19)

InChI 键

XCBLDBOTNKWYNA-UHFFFAOYSA-N

规范 SMILES

C1=CC(=CC=C1NC2=NC=NC3=C2C=C(C=C3)N)Cl

产品来源

United States

Synthetic Methodologies for N4 4 Chlorophenyl Quinazoline 4,6 Diamine and Analogues

Retrosynthetic Analysis of the N4-(4-Chlorophenyl)quinazoline-4,6-diamine Framework

A retrosynthetic approach to this compound involves mentally deconstructing the molecule into simpler, commercially available starting materials. The primary disconnections are made at the C-N bonds linking the substituents to the quinazoline (B50416) core.

The most logical disconnection is the bond between the N4-amine and the C4-position of the quinazoline ring. This bond is typically formed via a nucleophilic aromatic substitution or a related N-arylation reaction. This step breaks the target molecule into two key synthons: a 4,6-diaminoquinazoline cation equivalent and a 4-chloroaniline (B138754) anion equivalent.

A further disconnection of the quinazoline ring itself leads back to a substituted anthranilic acid derivative. researchgate.netresearchgate.net Specifically, a 2-aminobenzonitrile (B23959) or 2-aminobenzamide (B116534) bearing a substituent at the 5-position (which will become the 6-position of the quinazoline) is a common precursor. For the target molecule, this would be 2-amino-5-nitrobenzonitrile (B98050), where the nitro group serves as a precursor to the 6-amino group. The formation of the pyrimidine (B1678525) portion of the quinazoline ring often involves a cyclization reaction with a one-carbon source like formamide (B127407) or a derivative thereof. nih.gov

This analysis points to a forward synthesis starting from a substituted aniline (B41778) derivative (like 2-amino-5-nitrobenzonitrile), followed by the formation of the quinazoline nucleus, introduction of the N4-(4-chlorophenyl) group, and final functional group manipulation to install the 6-amino group.

Multi-Step Organic Synthesis Approaches for the Quinazoline-4,6-Diamine Core

The construction of the target molecule relies on a sequence of well-established organic reactions. A common and effective pathway begins with a suitably substituted benzene (B151609) ring, which is then elaborated to form the bicyclic quinazoline system.

The formation of the quinazoline core is a pivotal step in the synthesis. One widely used method starts with 2-amino-5-nitrobenzonitrile. nih.gov This starting material contains the necessary nitrogen atom and a nitro group that can be later converted to the 6-amino functionality. The synthesis proceeds through the following key steps:

Formamidine (B1211174) Formation: The 2-amino-5-nitrobenzonitrile is reacted with dimethylformamide-dimethyl acetal (B89532) (DMF-DMA). This reaction forms an N,N-dimethylformamidine intermediate, (E)-N′-(2-cyano-4-nitrophenyl)-N,N′-dimethylformimidamide. nih.gov

Cyclization: The formamidine intermediate is then treated with an appropriate aniline, in this case, 4-chloroaniline, in the presence of an acid such as acetic acid at elevated temperatures. This step accomplishes two transformations simultaneously: the displacement of the dimethylamino group by the aniline and the intramolecular cyclization to form the quinazoline ring system. nih.gov This directly installs the 4-chlorophenyl moiety at the N4 position while forming the 6-nitroquinazoline (B1619102) intermediate.

Alternative strategies for forming the quinazoline ring often start from anthranilic acid derivatives and employ reagents like urea (B33335) or formamide in reactions such as the Niementowski synthesis. smolecule.com Other approaches utilize 2-aminobenzamides, which can be cyclized with various carbon sources. nih.govacs.orgnih.gov

The introduction of the aryl amine at the C4 position is a crucial step that defines the "N4-aryl" substitution pattern. As described in the previous section, one efficient method involves the direct cyclization of a formamidine intermediate with the desired aniline (4-chloroaniline). nih.gov

A more traditional and widely applicable method involves a two-step process:

Formation of a 4-Chloroquinazoline (B184009): The quinazoline core is first synthesized to have a good leaving group at the C4 position, most commonly chlorine. This is often achieved by treating the corresponding quinazolin-4-one with a chlorinating agent like phosphorus oxychloride (POCl₃). ijser.in

Nucleophilic Aromatic Substitution (SNAr): The resulting 4-chloroquinazoline is then subjected to a nucleophilic aromatic substitution reaction with 4-chloroaniline. nih.gov This amination reaction is typically carried out in a suitable solvent like isopropanol (B130326) or THF, sometimes with the aid of acid catalysis or microwave irradiation to improve reaction rates and yields, especially when dealing with electron-poor anilines. nih.gov

The final key step in the synthesis of this compound is the formation of the amino group at the C6 position. In syntheses that begin with 2-amino-5-nitrobenzonitrile, this involves the reduction of the 6-nitro group on the quinazoline ring. nih.gov

This reduction is commonly achieved using classical methods such as catalytic hydrogenation with H₂ over a palladium catalyst or, more frequently, with reducing metals in acidic or neutral conditions. A highly effective and common method is the use of iron powder in the presence of an ammonium (B1175870) chloride solution in an alcohol/water mixture at elevated temperatures. nih.govmdpi.com This method is favored for its efficiency and selectivity in reducing nitro groups without affecting other reducible functionalities on the molecule.

The resulting primary amine at the C6 position is a versatile handle for further derivatization. While the target compound is this compound, this 6-amino group can be readily acylated to form amides, reacted with isocyanates to form ureas, or undergo reductive amination to introduce further substituents, leading to a wide array of analogues. nih.govresearchgate.net

Optimized Synthetic Routes for Enhanced Yield and Purity of this compound

Optimization of the synthetic route is critical for achieving high yields and purity, which are essential for any subsequent application. For the synthesis of this compound and its analogues, several factors are considered:

Reaction Conditions: The choice of solvent, temperature, and catalyst can significantly impact the outcome. For the SNAr reaction between a 4-chloroquinazoline and an aniline, microwave irradiation has been shown to reduce reaction times and improve yields compared to conventional heating. nih.gov

Purification: Purification of intermediates and the final product is crucial. The reduction of the 6-nitroquinazoline intermediate often results in a solid product that can be purified by filtration and washing. nih.govmdpi.com Final products are typically purified by recrystallization from a suitable solvent, such as ethyl acetate, or by column chromatography on silica (B1680970) gel to remove any unreacted starting materials or side products. rsc.orgnih.gov

Reagent Selection: The choice of reducing agent for the nitro group is important. While various reagents can accomplish this transformation, the use of iron powder and ammonium chloride is a robust and high-yielding method reported in the synthesis of similar 6-aminoquinazolines. nih.govmdpi.com For instance, the reduction of an analogous nitro-quinazoline using iron powder and ammonium chloride in ethanol/water at 80 °C resulted in the desired amino product. mdpi.com

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of Synthetic Intermediates and Final Products

The unambiguous confirmation of the structure of this compound and its synthetic intermediates is accomplished using a suite of modern analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation.

¹H NMR: Provides detailed information about the chemical environment of protons. For the target molecule, the spectrum would show characteristic signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the quinazoline core and the 4-chlorophenyl ring. researchgate.net The protons of the primary amino group at C6 and the secondary amine at N4 would appear as distinct signals that may broaden or exchange with D₂O. mdpi.com

¹³C NMR: Reveals the number and type of carbon atoms in the molecule. The spectrum would display distinct signals for each carbon, including the characteristic carbons of the quinazoline and chlorophenyl rings. ijser.inmdpi.com

2D NMR Techniques: Techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the specific substitution pattern of the molecule. mdpi.combohrium.com For molecules containing fluorine, ¹⁹F NMR is also a valuable tool. mdpi.combohrium.com

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound and its fragments. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the compound, confirming its identity with high confidence. mdpi.combohrium.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For this compound, the IR spectrum would show characteristic absorption bands for N-H stretching of the primary and secondary amines, C=N and C=C stretching of the quinazoline ring, and C-Cl stretching of the chlorophenyl group. bohrium.com

Through the combined application of these synthetic and analytical methodologies, this compound can be produced in high purity and its chemical structure can be unequivocally verified.

Structure Activity Relationship Sar Studies of N4 4 Chlorophenyl Quinazoline 4,6 Diamine Derivatives

Impact of Substitutions on the N4-Phenyl Ring on Biological Activity Profiles

The nature and position of substituents on the N4-phenyl ring of N4-(4-chlorophenyl)quinazoline-4,6-diamine are critical determinants of biological activity. The 4-chloro substitution itself is a key feature, often contributing to favorable interactions within the binding sites of target proteins.

A comparative analysis of different substitutions on the N4-phenyl ring reveals distinct activity profiles. For example, the synthesis and evaluation of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine highlights the exploration of combined electronic effects of a chloro and a trifluoromethyl group. researchgate.net Similarly, studies on N4-(3-Bromophenyl)quinazoline-4,6-diamine provide insight into how different halogens impact activity, suggesting that the size and electronegativity of the halogen at this position can fine-tune binding affinity. nih.govamanote.com

Table 1: Impact of N4-Phenyl Ring Substitutions on Biological Activity

Compound NameN4-Phenyl SubstitutionNotable Biological Activity
This compound4-ChloroCore scaffold for various kinase inhibitors
N-4-(4-Chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine4-Chloro, 3-TrifluoromethylInvestigated for potential anticancer properties researchgate.net
N4-(3-Bromophenyl)quinazoline-4,6-diamine3-BromoIntermediate for antitumor drug synthesis nih.govamanote.com
N4-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine3-Chloro, 4-FluoroBuilding block for kinase inhibitors mdpi.com

Influence of Modifications at the Quinazoline (B50416) Core (e.g., C-6, C-7, C-2) on Target Engagement and Cellular Effects

Modifications to the quinazoline core at the C-2, C-6, and C-7 positions have been extensively explored to optimize the pharmacological profile of this compound analogues.

The amino group at the C-6 position is a crucial feature of the quinazoline-4,6-diamine scaffold, often involved in forming key hydrogen bonds with target proteins. The design of quinazoline-2,4,6-triamine derivatives underscores the importance of this amine for biological activity, including antitrypanosomal effects. researchgate.net The introduction of various substituents at this position, such as benzoyl or benzyl (B1604629) groups, has been shown to modulate lipophilicity and, consequently, cellular uptake and activity. researchgate.net

The C-7 position offers another strategic site for modification. For example, the introduction of a methoxy (B1213986) group at C-7, as seen in N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine, can enhance binding affinity and selectivity for certain kinases. researchgate.net Furthermore, the synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine demonstrates that larger, more flexible side chains can be introduced at C-7 to probe deeper into the binding pocket of a target enzyme. mdpi.com

The C-2 position of the quinazoline ring has also been a target for modification to improve potency and selectivity. While the parent scaffold has a hydrogen at this position, the introduction of small alkyl or amino groups can influence the electronic distribution of the quinazoline ring system and provide additional points of interaction. Studies on 2-substituted quinazolin-4(3H)-ones have shown that even minor changes at this position can significantly impact antiproliferative activities. nih.gov The selective modification of the C-2 position in 6,7-dimethoxyquinazoline (B1622564) derivatives further highlights the chemical feasibility and potential benefits of altering this site. nih.gov

Table 2: Influence of Quinazoline Core Modifications on Biological Activity

Compound Derivative TypeModification Position(s)Impact on Biological Activity
Quinazoline-2,4,6-triaminesC-2, C-6Introduction of substituents at C-6 modulates lipophilicity and cytotoxic effects. researchgate.net
7-Methoxy-quinazoline-4,6-diaminesC-7Methoxy group can enhance binding affinity for specific kinase targets. researchgate.net
7-Thioether-quinazoline-4,6-diaminesC-7Larger side chains can be introduced to probe binding pockets. mdpi.com
2-Substituted quinazolinesC-2Modifications can influence electronic distribution and provide additional interaction points. nih.govnih.gov

Elucidation of Essential Structural Features of the Quinazoline-4,6-Diamine Scaffold for Specific Biological Interactions

The collective SAR data points to several essential structural features of the this compound scaffold that are critical for its biological interactions, particularly as a kinase inhibitor.

The quinazoline core itself acts as a relatively rigid scaffold that correctly orients the key interacting moieties. The nitrogen atoms at positions 1 and 3 are fundamental to the quinazoline structure and its electronic properties.

The N4-(4-chlorophenyl) group is a cornerstone for potent activity against many protein kinases. The aniline (B41778) nitrogen forms a crucial hydrogen bond with the hinge region of the kinase domain, a common interaction for many quinazoline-based inhibitors. The 4-chlorophenyl moiety itself fits into a hydrophobic pocket, with the chlorine atom often contributing to enhanced binding affinity through favorable hydrophobic and electronic interactions.

The C-6 amino group is another vital feature, providing a key hydrogen bond donor that can interact with specific amino acid residues in the target protein, thereby enhancing affinity and selectivity. The importance of this group is highlighted in studies where its removal or replacement leads to a significant loss of activity.

The planarity of the fused ring system, along with the dihedral angle of the N4-phenyl ring, also plays a role in how the molecule fits into the typically flat, hydrophobic ATP-binding site of kinases.

Rational Design Principles for the Development of Potent and Selective this compound Analogues

Based on the extensive SAR studies, several rational design principles have been established for the development of potent and selective analogues of this compound:

Retention of the Core Scaffold and N4-Aniline Linkage: The quinazoline ring and the N4-anilino linkage are fundamental for kinase hinge binding and should generally be conserved.

Strategic Substitution on the N4-Phenyl Ring: Small, electron-withdrawing groups at the 3- or 4-position of the phenyl ring are often beneficial for potency. The 4-chloro group is a well-established favorable substitution. Combining it with other small groups, such as fluorine or a trifluoromethyl group, can be explored to fine-tune electronic properties and overcome drug resistance. researchgate.netmdpi.com

Exploitation of the C-6 Amino Group: This group should be maintained as a key interaction point. Derivatization with small, functionalized moieties can be used to gain additional interactions and improve physicochemical properties, but bulky substituents may be detrimental. researchgate.net

Modification of the C-7 Position for Selectivity and Solubility: The C-7 position is often solvent-exposed in kinase binding sites, making it an ideal point for introducing solubilizing groups or moieties that can target unique features of a specific kinase to enhance selectivity. The use of methoxy or larger thioether groups are examples of this strategy. researchgate.netmdpi.com

By adhering to these principles, medicinal chemists can rationally design novel this compound analogues with improved potency, selectivity, and drug-like properties for a range of therapeutic targets.

Preclinical Biological Evaluation of N4 4 Chlorophenyl Quinazoline 4,6 Diamine and Analogues

In Vitro Antiproliferative and Cytotoxicity Studies in Diverse Cancer Cell Lines

The anticancer activity of quinazoline (B50416) derivatives is a subject of extensive research. These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, such as receptor tyrosine kinases (e.g., EGFR) and dihydrofolate reductase. semanticscholar.org The introduction of different substituents onto the quinazoline core allows for the modulation of cytotoxic activity and selectivity against various cancer types.

Quinazoline derivatives have shown significant antiproliferative activity against human breast cancer cell lines. Studies on a series of quinazoline-2,4,6-triamine derivatives revealed cytotoxic effects against the MDA-MB-231 cell line. researchgate.net Specifically, compounds 3e and 3f from this series exhibited potent activity, with IC₅₀ values of 4.5 μM and 6.7 μM, respectively. researchgate.net

In another study, novel quinazolin-4(3H)-one based HDAC6 inhibitors were evaluated. mdpi.com Compound 5c from this series was most active against the MCF-7 cell line with an IC₅₀ of 13.7 μM. mdpi.com This compound was found to induce cell-cycle arrest in the G2 phase and promote apoptosis. mdpi.com Furthermore, a set of 2-anilino-4-alkylaminoquinazoline derivatives were tested, with compound 4c (N2-(4-Chlorophenyl)-N4-propylquinazoline-2,4-diamine) and 5b (N4-Butyl-N2-(4-nitrophenyl)quinazoline-2,4-diamine) showing the highest inhibitory effects against MCF-7 cells. researchgate.net

Other analogues, such as certain quinazoline-sulfonamide hybrids, also displayed high activity towards MCF-7 cells. nih.gov Compound 4d in this series showed a remarkable antiproliferative effect with an IC₅₀ value of 2.5 µM against MCF-7 cells. nih.gov Similarly, N-arylbenzo[h]quinazoline-2-amine analogue 4i was active on MCF-7 with an IC₅₀ between 2 to 6 μM. nih.gov

Table 1: Cytotoxicity of Quinazoline Analogues in Breast Cancer Cell Lines

Compound/Analogue Cell Line IC₅₀ (µM) Reference
Quinazoline-2,4,6-triamine (3e) MDA-MB-231 4.5 researchgate.net
Quinazoline-2,4,6-triamine (3f) MDA-MB-231 6.7 researchgate.net
Quinazolin-4(3H)-one (5c) MCF-7 13.7 mdpi.com
Quinazoline-sulfonamide (4d) MCF-7 2.5 nih.gov
Quinazoline-sulfonamide (4f) MCF-7 5 nih.gov
N-arylbenzo[h]quinazoline-2-amine (4i) MCF-7 2 - 6 nih.gov
4-arylaminoquinazoline derivatives MCF-7 Potent growth inhibitory activity nih.gov

The potential of quinazoline derivatives in treating lung cancer has been investigated using cell lines like A549. A series of quinazoline-sulfonamide derivatives demonstrated promising antiproliferative activities. nih.gov Notably, compound 4d from this series exhibited an IC₅₀ value of 5.6 µM against A549 cells, while compound 4f showed an IC₅₀ of 9.76 µM. nih.gov

In a separate study focusing on 6-nitro-4-substituted quinazolines, compound 6c was assessed for its cytotoxicity against A549 lung cancer cells and showed promising results. nih.gov This compound was found to cause cell cycle arrest at the G2/M phase and induce apoptosis. nih.gov

Table 2: Cytotoxicity of Quinazoline Analogues in Lung Cancer Cell Lines

Compound/Analogue Cell Line IC₅₀ (µM) Reference
Quinazoline-sulfonamide (4d) A549 5.6 nih.gov
Quinazoline-sulfonamide (4f) A549 9.76 nih.gov
6-nitro-4-substituted quinazoline (6c) A549 Potent activity nih.gov

Quinazoline compounds have been identified as potent inhibitors of signaling pathways critical for colorectal cancer progression, such as the Wnt/β-catenin pathway. nih.gov A series of quinazolines displayed potent anticancer activities with IC₅₀ values ranging from 4.9 to 17.4 μM in colorectal cancer cells. nih.gov

Specific analogues have shown significant cytotoxicity against various colorectal cancer cell lines. For instance, quinazoline-2,4,6-triamine derivatives 3e and 3f were evaluated against the HCT-15 cell line, yielding IC₅₀ values of 15.5 μM and 13.4 μM, respectively. researchgate.net In studies of N-arylbenzo[h]quinazoline-2-amines, compound 4a demonstrated low micromolar toxicity (IC₅₀ from 1.7 to 6 μM) against HCT-116 cells, while compound 4d was active only on HCT-116 with an IC₅₀ of 5 μM. nih.gov

Furthermore, a series of 4-Hydroxyquinazoline derivatives were evaluated against primary PARPi-resistant HCT-15 cells, where compound B1 exhibited a high anti-proliferative activity with an IC₅₀ of 2.89 ± 0.78 μM. mdpi.com Quinazoline-sulfonamide derivatives also showed activity, with compound 4d having an IC₅₀ of 6.87 µM against LoVo cells. nih.gov

Table 3: Cytotoxicity of Quinazoline Analogues in Colorectal Cancer Cell Lines

Compound/Analogue Cell Line IC₅₀ (µM) Reference
Quinazoline Leads HCT-116 4.9 - 17.4 nih.gov
Quinazoline-2,4,6-triamine (3e) HCT-15 15.5 researchgate.net
Quinazoline-2,4,6-triamine (3f) HCT-15 13.4 researchgate.net
N-arylbenzo[h]quinazoline-2-amine (4a) HCT-116 1.7 - 6 nih.gov
N-arylbenzo[h]quinazoline-2-amine (4d) HCT-116 5 nih.gov
4-Hydroxyquinazoline (B1) HCT-15 2.89 mdpi.com
Quinazoline-sulfonamide (4d) LoVo 6.87 nih.gov
Quinazoline-sulfonamide (4f) LoVo 9.76 nih.gov

The in vitro efficacy of quinazoline analogues has also been confirmed in hepatic cancer models. A study involving a series of quinazoline-sulfonamide derivatives tested against HepG-2 liver carcinoma cells found that compound 4d had an IC₅₀ of 9 µM, and compound 4f had an IC₅₀ of 11.7 µM. nih.gov In another investigation, a set of 2-anilino-4-alkylaminoquinazolines were synthesized and tested, with compounds 4c and 5b showing high inhibitory effects against the HepG-2 cell line. researchgate.net

Table 4: Cytotoxicity of Quinazoline Analogues in Hepatic Cancer Cell Lines

Compound/Analogue Cell Line IC₅₀ (µM) Reference
Quinazoline-sulfonamide (4d) HepG-2 9 nih.gov
Quinazoline-sulfonamide (4f) HepG-2 11.7 nih.gov
2-anilino-4-alkylaminoquinazoline (4c) HepG-2 High inhibitory effect researchgate.net
2-anilino-4-alkylaminoquinazoline (5b) HepG-2 High inhibitory effect researchgate.net

The antiproliferative effects of quinazoline derivatives extend to melanoma. Certain quinazoline analogues have demonstrated the ability to inhibit the growth of melanoma cell lines. nih.gov For example, a series of novel quinazoline-4-(3H)-one analogues were screened for their anticancer effects, and compound 5c was found to be active against the B16 melanoma cell line. mdpi.com

Table 5: Cytotoxicity of Quinazoline Analogues in Melanoma Cell Lines

Compound/Analogue Cell Line Activity Reference
Quinazoline-4-(3H)-one (5c) B16 Active mdpi.com
Various Analogues Melanoma Growth inhibition nih.gov

Antimicrobial Activity Investigations

Beyond their anticancer properties, quinazoline derivatives have been explored for their potential as antimicrobial agents. mdpi.com Research has demonstrated that specific substitutions on the quinazoline ring system can yield compounds with potent activity against various pathogens, including bacteria, fungi, and parasites. ijser.innih.govacs.org

A series of N²,N⁴-disubstituted quinazoline-2,4-diamines were identified as potent antibacterial agents against multidrug-resistant Gram-negative pathogens like Acinetobacter baumannii. nih.govnih.gov Optimized compounds, particularly those with a halide or alkyl substituent at the 6-position, displayed strong bactericidal activity with Minimum Inhibitory Concentrations (MICs) as low as 0.5 μM. nih.govnih.gov These agents were also found to be effective against biofilms. nih.gov

In the realm of antifungal research, N²,N⁴-bis(4-chlorophenyl)quinazoline-2,4-diamine was shown to have activity against Aspergillus flavus. ijser.in Other quinazolin-4(3H)-one derivatives have demonstrated broad-spectrum antimicrobial activity. For instance, compound 4a in one study showed potent antifungal activity against Candida albicans and Microsporum phaseolina with MIC values of 2 and 8 μg/mL, respectively. mdpi.com

Furthermore, the antiprotozoal activity of this class has been established. A series of N²,N⁴-disubstituted quinazoline-2,4-diamines were synthesized and tested against Leishmania donovani and Leishmania amazonensis, the parasites responsible for leishmaniasis. acs.orgnih.gov This led to the identification of compounds with EC₅₀ values in the low micromolar to high nanomolar range. nih.gov

Table 6: Antimicrobial Activity of Quinazoline Analogues

Compound/Analogue Organism Activity Type Measurement (µM or µg/mL) Reference
N²,N⁴-disubstituted quinazoline-2,4-diamines A. baumannii MIC As low as 0.5 µM nih.govnih.gov
N²,N⁴-bis(4-chlorophenyl)quinazoline-2,4-diamine A. flavus Antifungal Active ijser.in
Quinazolin-4(3H)-one (4a) C. albicans MIC 2 µg/mL mdpi.com
Quinazolin-4(3H)-one (4a) M. phaseolina MIC 8 µg/mL mdpi.com
N²,N⁴-disubstituted quinazoline-2,4-diamines L. donovani EC₅₀ Low µM - high nM range acs.orgnih.gov

Antifungal Activity against Pathogenic Fungi

Quinazoline derivatives have demonstrated notable antifungal properties against a range of pathogenic fungi. Studies have explored their efficacy against clinically relevant species such as Aspergillus flavus, Fusarium moniliforme, and Cryptococcus neoformans.

One study investigated a series of 4-(substituted aniline) quinazoline derivatives and found that N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide exhibited strong antifungal activity against Fusarium moniliforme. mdpi.com In another study, synthesized 6,7-bis(arylthio)-quinazoline-5,8-dione and furo[2,3-f]quinazolin-5-ol derivatives were tested against Candida and Aspergillus species, with many showing complete inhibition at a minimum inhibitory concentration (MIC) of 12.5 μg/mL. nih.gov Furthermore, certain pyrazol-quinazolinone compounds have shown good antifungal effects. mdpi.com Specifically, one such derivative demonstrated a 62.42% inhibition of Fusarium oxysporum f. sp. Niveum at a concentration of 300 mg/L. mdpi.com

Research on 1,2,4-triazolo[1,5-a]quinazolinone showed it to be a good inhibitor against Aspergillus niger with an MIC value of 15 mg/mL, comparable to the standard drug fluconazole. It also showed moderate activity against Aspergillus flavus with the same MIC. nih.gov Another study on quinazolin-4-(3H)-one derivatives reported good antifungal activity for some of its compounds against Fusarium oxysporum. researchgate.net

With respect to Cryptococcus neoformans, a major cause of meningitis in immunocompromised individuals, certain quinazoline derivatives have also been evaluated. frontiersin.org Furo[2,3-f]quinazolin-5-ols and 6,7-bis(arylthio)-quinazoline-5,8-diones have shown promise as antifungal agents against this pathogen. nih.gov

Table 1: Antifungal Activity of Quinazoline Analogues

Compound/Analogue Fungal Species Activity Reference
N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide Fusarium moniliforme Strong activity mdpi.com
6,7-Bis(arylthio)-quinazoline-5,8-dione derivatives Aspergillus species MIC: 12.5 μg/mL nih.gov
Pyrazol-quinazolinone derivative Fusarium oxysporum f. sp. Niveum 62.42% inhibition at 300 mg/L mdpi.com
1,2,4-Triazolo[1,5-a]quinazolinone Aspergillus flavus MIC: 15 mg/mL nih.gov

Antitubercular Activity against Mycobacterium tuberculosis Strains

Tuberculosis remains a significant global health threat, and the quinazoline scaffold has been explored for the development of new antitubercular agents. nih.govnih.gov Several studies have demonstrated the potential of quinazoline derivatives to inhibit the growth of Mycobacterium tuberculosis. nih.govnih.govmdpi.com

A series of 2,3-dihydroquinazolin-4(1H)-one derivatives were screened for their activity against the H37Rv strain of M. tuberculosis. mdpi.com Compounds with a di-substituted aryl moiety containing electron-withdrawing halogens at the 2-position of the quinazoline scaffold were found to be the most active, with a minimum inhibitory concentration (MIC) of 2 µg/mL. mdpi.com Another compound with an imidazole (B134444) ring at the 2-position showed significant activity against both the susceptible H37Rv strain (MIC of 4 µg/mL) and multi-drug resistant strains (MIC of 16 µg/mL). mdpi.com

In a separate study, 4-anilinoquinazoline (B1210976) derivatives were identified as novel inhibitors of M. tuberculosis. nih.gov The inclusion of fluorine on the phenyl ring distal to the quinazoline core led to a marked increase in activity. nih.gov Furthermore, a series of 2,3-disubstituted quinazolinone derivatives were synthesized and evaluated, with some compounds exhibiting MIC values between 6.25 and 100 µg/mL against M. tuberculosis. dovepress.com The presence of amido, thioamido, and guanidino groups at the 3-position of the quinazolinone nucleus was found to be important for antitubercular activity. dovepress.com

Table 2: Antitubercular Activity of Quinazoline Analogues against M. tuberculosis

Compound/Analogue Strain MIC (µg/mL) Reference
2,3-Dihydroquinazolin-4(1H)-one with di-substituted aryl moiety H37Rv 2 mdpi.com
2,3-Dihydroquinazolin-4(1H)-one with imidazole ring H37Rv 4 mdpi.com
2,3-Dihydroquinazolin-4(1H)-one with imidazole ring Multi-drug resistant 16 mdpi.com
2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one - - frontiersin.org

Broader Spectrum Antibacterial Activity

Beyond their effects on mycobacteria, quinazoline derivatives have been investigated for their broader antibacterial activity against both Gram-positive and Gram-negative bacteria. frontiersin.orgacs.orgnih.govacs.org

A series of N2,N4-disubstituted quinazoline-2,4-diamines were synthesized and tested against multidrug-resistant Staphylococcus aureus, a significant Gram-positive pathogen. acs.org This study identified compounds with MICs in the low micromolar range. acs.org Another study on 4(3H)-quinazolinone derivatives also focused on activity against S. aureus, with some derivatives showing good in vitro activity. acs.org

The antibacterial properties of newer quinazolin-4(3H)-one derivatives have also been evaluated against a panel of bacteria including S. aureus, Bacillus cereus (Gram-positive), Escherichia coli, and Pseudomonas aeruginosa (Gram-negative). frontiersin.org It was noted that the parent 2-phenyl-3-amino quinazoline-4(3H)-one showed moderate activity against both Gram-positive and Gram-negative bacteria. frontiersin.org The substitution of a heteryl group at the aldimine in the 3-amino quinazolinone pharmacophore was found to significantly increase the antibacterial activity against all tested pathogens. frontiersin.org

Table 3: Broader Spectrum Antibacterial Activity of Quinazoline Analogues

Compound/Analogue Bacterial Species Activity Reference
N2,N4-Disubstituted quinazoline-2,4-diamines Multidrug-resistant S. aureus Low µM MICs acs.org
4(3H)-Quinazolinone derivatives S. aureus Good in vitro activity acs.org
2-Phenyl-3-amino quinazoline-4(3H)-one Gram-positive & Gram-negative bacteria Moderate activity frontiersin.org

Antimalarial Activity Studies against Plasmodium falciparum

The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of new antimalarial agents. Quinazoline derivatives have shown promise in this area. nih.govresearchgate.netresearchgate.netacs.orgfrontiersin.orgnih.gov

Pyrrolo[3,2-f]quinazoline-1,3-diamine derivatives have been reported to possess potent antimalarial activities. nih.govresearchgate.net One of the most potent antimalarial agents ever reported, WR227825, is a pyrroloquinazolinediamine derivative that displayed high in vitro efficacy against P. falciparum. nih.govresearchgate.net In an effort to improve its therapeutic index, a series of its derivatives were prepared, with some showing potent cell growth inhibition against multiple clones of P. falciparum and high activity against Plasmodium berghei in a mouse model. nih.govresearchgate.net

In vivo studies using a rodent model with P. berghei have demonstrated the efficacy of certain quinazoline derivatives. One study reported that a 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl) quinazolin-4-amine (B77745) showed a high suppression rate in its free form (90.4%) and as a hydrochloride salt (92.1%). researchgate.net Another study on quinoline-4-carboxamide derivatives, identified from a phenotypic screen against P. falciparum, led to the optimization of a hit compound to lead molecules with low nanomolar in vitro potency and excellent activity at low doses in mice. acs.org

In Vivo Efficacy Studies in Non-Human Animal Models

The preclinical evaluation of drug candidates involves assessing their efficacy in living organisms. For N4-(4-Chlorophenyl)quinazoline-4,6-diamine and its analogues, in vivo studies have primarily focused on their antitumor potential in xenograft models.

Xenograft Models for Antitumor Efficacy

Xenograft models, where human tumor cells are implanted into immunocompromised animals, are a cornerstone of preclinical cancer research. Several studies have evaluated the in vivo antitumor activity of quinazoline derivatives in such models. nih.govnih.govmdpi.comresearchgate.net

In one study, two quinazoline analogues were evaluated for their anti-tumor activity against Ehrlich ascites carcinoma (EAC) and Dalton's ascites lymphoma (DLA) in Swiss albino mice. nih.gov One compound, 3-(2-chloro benzylideneamine)-2-(furan-2-yl) quinazoline-4(3h)-one, was found to enhance the mean survival time of mice with EAC. nih.gov Another compound significantly restored tumor volume and weight towards normal in the DLA model. nih.gov

A novel series of quinazoline derivatives was designed and synthesized, with one compound exhibiting nanomolar inhibitory activity against MGC-803 gastric cancer cells. mdpi.com This compound also demonstrated a significant anti-proliferative effect in a gastric cancer xenograft model. mdpi.com Furthermore, some quinazolinone derivatives have shown the ability to inhibit the PI3K pathway in tumor tissues in xenograft models, suggesting their potential as therapeutic agents for hematologic malignancies. nih.gov

Evaluation of Efficacy in Relevant Preclinical Disease Models

Beyond cancer, the in vivo efficacy of quinazoline derivatives has been explored in other disease models. As mentioned in the antimalarial section, several quinazoline analogues have demonstrated significant activity in mouse models of malaria. nih.govresearchgate.netresearchgate.netacs.org These studies, often using Plasmodium berghei as a model for human malaria, have shown that these compounds can effectively suppress parasitemia and improve survival in infected mice. nih.govresearchgate.netresearchgate.net The successful demonstration of efficacy in these preclinical models is a critical step in the development of new antimalarial drugs.

Computational and Structural Biology Insights into N4 4 Chlorophenyl Quinazoline 4,6 Diamine

Molecular Docking Studies for Predicting Ligand-Target Binding Modes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For quinazoline (B50416) derivatives, this method is crucial for elucidating their interaction with the ATP-binding site of protein kinases like EGFR. nih.govijcce.ac.ir In these studies, the 4-anilinoquinazoline (B1210976) core, characteristic of N4-(4-Chlorophenyl)quinazoline-4,6-diamine, typically anchors the molecule within the kinase's hinge region.

Docking simulations of related 4-anilinoquinazoline compounds reveal a consistent binding pattern where the quinazoline nitrogen N1 forms a critical hydrogen bond with the backbone amide of a methionine residue (Met793 in EGFR) in the hinge region. nih.gov The 4-chlorophenyl group extends into a hydrophobic pocket, while the 6-amino group is positioned to interact with solvent or other parts of the active site, offering a point for further modification to enhance binding affinity. frontiersin.org The binding energy, a key output of docking simulations, helps in ranking potential drug candidates. For instance, studies on similar quinazolinone derivatives have shown favorable binding energies, indicating stable interactions with the EGFR active site. ijcce.ac.irnih.gov

Table 1: Representative Binding Energies of Quinazoline Derivatives with Kinase Targets

Compound Class Target Protein Typical Binding Energy (kcal/mol) Key Interaction
4-Anilinoquinazolines EGFR-TK -8.0 to -10.5 H-bond with hinge region (Met residue)
2,4-Disubstituted Quinazolines Butyrylcholinesterase -7.5 to -9.0 Pi-stacking and hydrophobic interactions
Quinazolinone Derivatives PARP -6.0 to -8.5 H-bond with catalytic residues (e.g., ASP766) mdpi.com

Note: Data is compiled from studies on various quinazoline analogues to represent typical values.

Molecular Dynamics Simulations for Elucidating Dynamic Interactions and Binding Stability

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-protein complex over time. nih.gov MD simulations performed on quinazoline-EGFR complexes are used to validate the docking poses and assess the stability of key interactions. mdpi.comnih.gov

For a compound like this compound, an MD simulation would typically track the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD profile over the simulation period (e.g., 100 nanoseconds) suggests that the ligand remains securely bound in the active site. Furthermore, analysis of the simulation trajectory can confirm the persistence of crucial hydrogen bonds, such as the one between the quinazoline N1 and the hinge region of EGFR, and evaluate the stability of hydrophobic contacts, providing a more accurate estimation of binding affinity. nih.govmdpi.com

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to build mathematical relationships between the chemical structure of a series of compounds and their biological activity. nih.gov For quinazoline derivatives, QSAR models are developed to predict their inhibitory potency against targets like EGFR or other enzymes. nih.gov

These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties (e.g., hydrophobicity, electronic properties, and steric features). By correlating these descriptors with experimentally determined activity (such as IC₅₀ values), a predictive model can be generated. nih.gov For instance, a QSAR study might reveal that the presence of a halogen, like the chlorine atom on the phenyl ring of this compound, and substitutions at the C6 position significantly influence the anticancer activity. nih.govnih.gov Such models are valuable for screening virtual compounds and prioritizing synthetic efforts toward molecules with potentially higher efficacy. nih.gov

Identification of Key Amino Acid Residues Involved in Ligand-Protein Interactions (e.g., Met 769 in EGFR-TK)

Structural and computational studies of 4-anilinoquinazolines bound to the EGFR tyrosine kinase (EGFR-TK) domain have consistently identified a set of key amino acid residues that are crucial for binding. The numbering of these residues may vary slightly depending on the specific crystal structure and construct used. The interaction with Met769 (or Met793 in other notations) is a hallmark of this class of inhibitors.

The primary interactions for the 4-anilinoquinazoline scaffold within the EGFR ATP pocket are:

Hydrogen Bonding: The N1 atom of the quinazoline ring acts as a hydrogen bond acceptor, interacting with the backbone NH group of Met769 in the hinge region. This interaction is considered essential for anchoring the inhibitor.

Hydrophobic Interactions: The 4-(4-chlorophenyl)amino moiety fits into a hydrophobic pocket. Key residues contributing to these van der Waals and hydrophobic interactions often include Leu718, Val726, Ala743, and Leu844. The chlorine atom can further enhance these interactions. frontiersin.org

Gatekeeper Residue: The "gatekeeper" residue, Thr790 (often mutated to methionine, T790M, in resistant cancers), is located near the binding site and influences the accessibility and affinity of inhibitors. nih.gov

Table 2: Key Amino Acid Residues in EGFR-TK Interacting with the 4-Anilinoquinazoline Scaffold

Residue Location Type of Interaction Role in Binding
Met769 / Met793 Hinge Region Hydrogen Bond Anchors the ligand in the ATP binding site.
Leu718 P-loop Hydrophobic Stabilizes the phenyl ring of the ligand.
Val726 Near active site Hydrophobic Contributes to the hydrophobic pocket.
Ala743 αC-helix Hydrophobic Forms part of the binding pocket wall.
Leu844 Catalytic loop Hydrophobic Interacts with the anilino portion of the ligand. frontiersin.org
Thr790 Gatekeeper Steric/Hydrophobic Controls access to a deeper hydrophobic pocket.

Note: Residue numbering can vary. The interactions are based on published complexes of EGFR with related quinazoline inhibitors.

In Silico Screening and Virtual Library Design for Lead Optimization

The insights gained from docking, MD simulations, and QSAR studies provide a solid foundation for lead optimization through in silico screening and virtual library design. nih.gov Starting with the this compound scaffold, a virtual library can be created by systematically modifying different positions of the molecule.

Common strategies include:

Substitution at the 6-position: The 6-amino group is a versatile handle for introducing different functional groups to explore interactions in the solvent-exposed region of the ATP pocket, potentially improving potency and selectivity. frontiersin.org

Modification of the 4-anilino group: Substituting the chlorine atom with other halogens (e.g., bromine, fluorine) or small alkyl groups can fine-tune the hydrophobic interactions. nih.gov

Substitution at the 2-position: Introducing small groups at the C2 position of the quinazoline ring can be explored to probe for additional interactions within the active site.

These virtual libraries, containing thousands of theoretical compounds, can be rapidly screened using the validated docking protocols and QSAR models. The top-scoring virtual "hits" are then prioritized for chemical synthesis and biological evaluation, streamlining the drug discovery process and increasing the probability of identifying optimized leads with enhanced activity and better pharmacological profiles. nih.govmdpi.com

Future Research Directions and Unexplored Avenues for N4 4 Chlorophenyl Quinazoline 4,6 Diamine

Development of Next-Generation Analogues with Enhanced Potency, Selectivity, and Drug-like Properties

The development of next-generation analogues of N4-(4-Chlorophenyl)quinazoline-4,6-diamine is a critical step towards optimizing its therapeutic profile. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how modifications of the quinazoline (B50416) core affect biological activity. smolecule.com

Future research should systematically explore substitutions at various positions of the quinazoline ring and the N4-phenyl group. For instance, studies on related N2,N4-disubstituted quinazoline-2,4-diamines have shown that the nature of the substituents on the N4-benzylamine group can significantly influence antibacterial activity. rsc.org Similar systematic investigations on this compound could lead to the discovery of analogues with superior potency and selectivity.

Key areas for modification include:

Substitution on the Quinazoline Core: Introducing different functional groups on the quinazoline ring could modulate the compound's electronic properties, solubility, and interactions with biological targets.

Modification of the N4-Phenyl Ring: Altering the substitution pattern on the 4-chlorophenyl ring could enhance binding affinity and selectivity for specific molecular targets.

Exploration of the 6-Amino Group: The amine group at the 6-position presents an opportunity for derivatization to improve pharmacokinetic properties or to introduce additional pharmacophoric features. A study on N4-phenylquinazoline-4,6-diamine derivatives demonstrated that tailoring the amine at the 6-position could be used to develop fluorescent sensors, indicating its chemical accessibility for modification. researchgate.netelsevierpure.com

The goal of these synthetic efforts should be to develop analogues with improved "drug-like" properties, including enhanced aqueous solubility and permeability, which are crucial for oral bioavailability. nih.gov

Identification and Validation of Novel Molecular Targets for this compound

While the anticancer and antimicrobial activities of quinazoline derivatives are well-documented, the specific molecular targets of this compound are not fully elucidated. Identifying and validating these targets is paramount for understanding its mechanism of action and for rational drug design.

A significant lead in this area comes from the study of a structurally similar compound, N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593). Research has identified EVP4593 as a highly potent and specific inhibitor of mitochondrial complex I, a key enzyme in the electron transport chain. nih.gov This finding challenges the previously suggested mode of action of EVP4593 as an inhibitor of the NF-κB pathway and store-operated calcium entry. nih.gov Given the structural similarity, it is plausible that this compound may also target mitochondrial complex I.

Future research should therefore focus on:

Target Identification Studies: Employing techniques such as affinity chromatography, proteomics, and genetic screening to identify the direct binding partners of this compound within cancer cells and microbial pathogens.

Target Validation: Once potential targets are identified, their role in the observed biological activity of the compound must be validated using techniques like RNA interference (RNAi), CRISPR-Cas9 gene editing, and enzymatic assays.

Enzyme Inhibition Assays: Based on the known targets of other quinazoline derivatives, it would be prudent to screen this compound against a panel of kinases, as many quinazolines are known protein kinase inhibitors. mdpi.com

Exploration of Combination Therapeutic Strategies with this compound

The complexity of diseases like cancer often necessitates combination therapies to achieve better treatment outcomes and to overcome drug resistance. While no specific studies on combination therapies involving this compound have been reported, this remains a promising avenue for future research.

Given its potential mechanism of action, this compound could be combined with:

Standard Chemotherapeutic Agents: Combining it with existing chemotherapy drugs could lead to synergistic effects, allowing for lower doses of each agent and potentially reducing toxicity.

Targeted Therapies: If this compound is found to inhibit a specific pathway, combining it with another targeted agent that inhibits a parallel or downstream pathway could be a powerful strategy to prevent resistance.

Immunotherapies: The interplay between cellular metabolism and the immune system is an emerging area of research. If the compound indeed targets mitochondrial function, it could potentially modulate the tumor microenvironment and enhance the efficacy of immune checkpoint inhibitors.

Future studies should involve in vitro and in vivo models to assess the synergistic, additive, or antagonistic effects of combining this compound with other anticancer drugs.

Investigation of Advanced Drug Delivery Systems for Targeted Efficacy

The therapeutic efficacy of a drug is not solely dependent on its intrinsic activity but also on its ability to reach the target site in sufficient concentrations while minimizing off-target effects. Advanced drug delivery systems offer a means to improve the pharmacokinetic and pharmacodynamic properties of therapeutic agents.

Currently, there is a lack of research on the formulation of this compound into advanced drug delivery systems. Future investigations in this area could explore:

Nanoformulations: Encapsulating the compound in nanoparticles, such as liposomes or polymeric nanoparticles, could enhance its solubility, stability, and circulation time. Furthermore, nanoparticles can be functionalized with targeting ligands to direct the drug specifically to cancer cells, thereby increasing efficacy and reducing systemic toxicity.

Prodrug Strategies: Designing prodrugs of this compound that are activated specifically at the tumor site could be another approach to improve its therapeutic index.

These strategies could help overcome potential limitations of the parent compound, such as poor solubility or non-specific toxicity, and enhance its clinical translatability.

Potential Applications in Other Emerging Therapeutic Areas Beyond Oncology and Antimicrobial Agents

The biological activities of the quinazoline scaffold are not limited to cancer and microbial infections. Research on various quinazoline derivatives has revealed their potential in a range of other therapeutic areas. This suggests that the therapeutic applications of this compound may also extend beyond its current focus.

Future exploratory studies should investigate the potential of this compound in:

Neurodegenerative Diseases: Dysfunction of mitochondrial complex I has been implicated in the pathogenesis of neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov Given the potential of a related compound to inhibit this complex, investigating this compound for neuroprotective effects is a logical next step. Studies have already explored other quinazoline derivatives for their potential in treating Alzheimer's disease by targeting enzymes like histone deacetylases or as multi-target agents. nih.govnih.gov

Parasitic Diseases: Quinazoline derivatives have shown promise as antileishmanial and antitrypanosomal agents. nih.govnih.gov For instance, a series of N2,N4-disubstituted quinazoline-2,4-diamines displayed efficacy against Leishmania donovani. nih.gov Another study highlighted the potential of 2-amino-4-chlorophenyl phenyl sulfide (B99878) derivatives as inhibitors of trypanothione (B104310) reductase in Trypanosoma cruzi. dndi.org These findings provide a strong rationale for screening this compound against a panel of parasitic protozoa.

By expanding the scope of investigation, researchers may uncover novel therapeutic applications for this versatile molecule, further highlighting the importance of continued exploration in the field of medicinal chemistry.

常见问题

Q. Table 1: SAR of Select Quinazoline Derivatives

CompoundSubstituentIC₅₀ (nM)logP
QA-16-Bromo353.8
QA-24-Bromophenethyl254.2
EVP4593Phenoxyphenethyl254.5
Compound 5Hydroxylpropyl1202.1

Advanced: How can contradictions in the mechanism of action of quinazoline inhibitors be resolved?

Methodological Answer:
EVP4593 was initially reported as an NF-κB/SOC pathway inhibitor but later identified as a mitochondrial complex I inhibitor. To resolve contradictions:

  • Target validation : Use genetic knockout models (e.g., NDUFS4-deficient cells) to confirm complex I dependency .
  • Downstream analysis : Measure ROS production and ATP synthesis rates to distinguish primary vs. secondary effects .
  • Comparative studies : Benchmark against known complex I inhibitors (e.g., rotenone, DQA) to validate specificity .

Q. Key Evidence :

  • EVP4593 inhibits complex I-dependent respiration (Ki = 6.3 nM) but not complexes II–IV .
  • ROS emission patterns align with flavin site inhibition, not NF-κB modulation .

Advanced: What experimental models are used to validate antitumor activity of quinazoline derivatives?

Methodological Answer:

  • In vitro screens : Dose-response assays in cancer cell lines (e.g., PC3 prostate cancer, K562 leukemia) using MTT or SRB assays. For example, a trifluoromethyl derivative showed IC₅₀ = 25.2 nM in PC3 cells .
  • In vivo models : LPS-induced inflammation in rats evaluates anti-inflammatory/antitumor synergy via cytokine profiling (IL-6, TNF-α) .
  • Molecular docking : Simulations with EGFR or PARP-1 structures guide rational design of derivatives like N4-(3-bromophenyl) analogs .

Advanced: How do researchers address discrepancies in inhibition efficacy across biological models?

Methodological Answer:

  • Species-specific assays : Compare inhibitor potency in yeast (Y. lipolytica), mammalian mitochondria, and cell lines to account for structural variations in complex I .
  • Membrane permeability adjustments : Use logP-optimized analogs (e.g., EVP4593 vs. DQA) to ensure consistent uptake in different models .
  • Metabolic profiling : LC-MS-based quantification of intracellular drug concentrations to correlate with observed IC₅₀ values .

Basic: What analytical techniques confirm the structural integrity of synthesized derivatives?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C/¹⁹F-NMR verify substituent positions and purity (e.g., 3-chloro-4-fluorophenyl peaks at δ 7.35–7.88 ppm) .
  • X-ray crystallography : Brominated derivatives (e.g., QA-1) are used to resolve ubiquinone-binding site interactions at 3.6–3.9 Å resolution .
  • HPLC-MS : Purity (>95%) and molecular weight confirmation (e.g., [M+H]⁺ for C₁₈H₁₆ClFN₄O₂ = 374.80) .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。